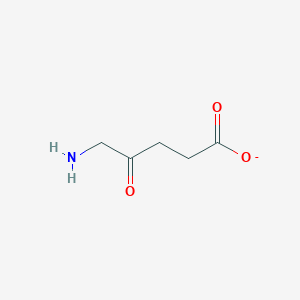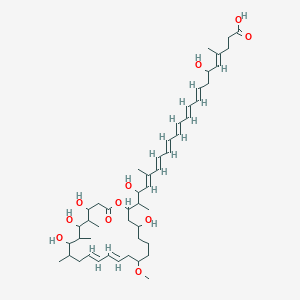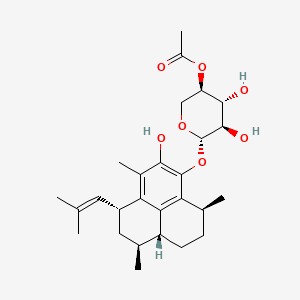
pseudopterosin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pseudopterosin D is a natural product found in Antillogorgia elisabethae and Pseudopterogorgia with data available.
Wissenschaftliche Forschungsanwendungen
Cyclodextrin Formulation and Pharmacodynamics
Pseudopterosin A, a compound similar to Pseudopterosin D, showed a significant increase in cell proliferation when treated in human umbilical vein endothelial cell cultures. This suggests potential pharmacodynamic applications, particularly when formulated with hydroxypropyl-β-cyclodextrin, which significantly enhances its potency compared to other solvents like DMSO (Day et al., 2013).
Anti-inflammatory and Cancer Cell Inhibition
Pseudopterosins, including this compound, have shown promising results in inhibiting key inflammatory signaling pathways such as nuclear factor κB (NF-κB). This inhibition leads to a reduction in the production of pro-inflammatory cytokines in leukemia and breast cancer cells. Interestingly, the mechanism of action seems to involve the activation of the glucocorticoid receptor, suggesting a novel approach for therapies against diseases like triple-negative breast cancer (Sperlich et al., 2017; Sperlich & Teusch, 2018).
Neuromodulatory Properties
Studies have indicated that compounds like Pseudopterosin A might have neuromodulatory properties during oxidative stress, a mechanism that could be similar for this compound. This research demonstrated that Pseudopterosin A mitigates the reduction of neuronal activity under stress, suggesting its potential role as a novel neuromodulatory agent (Caplan et al., 2016).
Biosynthesis and Biological Activity
The biosynthesis of Pseudopterosins occurs in the symbionts of coral species, particularly in dinoflagellate Symbiodinium sp. This finding is crucial for understanding the ecological and physiological roles of these compounds in marine environments and could be pivotal in biotechnological applications for sustainable production (Mydlarz et al., 2003; Kohl et al., 2003).
Wound Healing and Anti-Inflammatory Applications
Pseudopterosins, including this compound, have demonstrated significant anti-inflammatory and wound healing properties. Studies have suggested mechanisms involving the modulation of G protein-coupled receptors and adenosine receptors, which contribute to their therapeutic effects in promoting wound healing and reducing inflammation (Moya & Jacobs, 2007; Day & Jacobs, 2009).
Eigenschaften
CAS-Nummer |
104855-22-3 |
|---|---|
Molekularformel |
C27H38O7 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
[(3R,4R,5R,6S)-6-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-12(2)9-17-10-14(4)18-8-7-13(3)20-22(18)21(17)15(5)23(29)26(20)34-27-25(31)24(30)19(11-32-27)33-16(6)28/h9,13-14,17-19,24-25,27,29-31H,7-8,10-11H2,1-6H3/t13-,14-,17-,18+,19+,24-,25+,27-/m0/s1 |
InChI-Schlüssel |
OVRNRPYWXUWKRY-MNOHNQJBSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)OC(=O)C)O)O)O)C)C=C(C)C)C |
SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)OC(=O)C)O)O)O)C)C=C(C)C)C |
Kanonische SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)OC(=O)C)O)O)O)C)C=C(C)C)C |
Synonyme |
OAS-1000 pseudopterosin A pseudopterosin B pseudopterosin C pseudopterosin D pseudopterosin E pseudopterosins |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



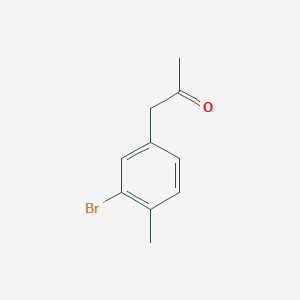

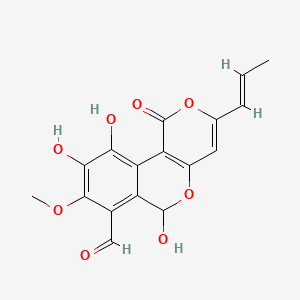
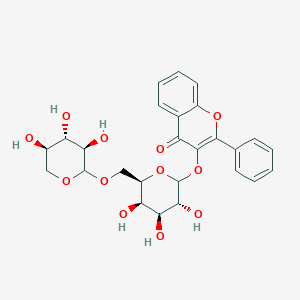
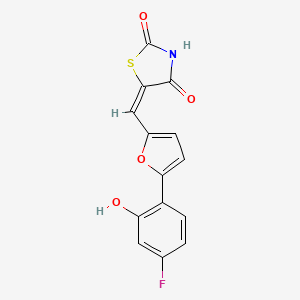
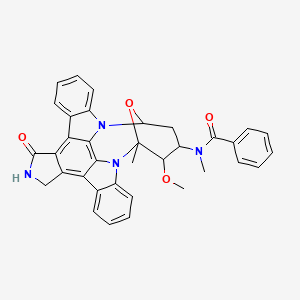
![3-[3,5-dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-pyrazolyl]-N-(3-fluorophenyl)propanamide](/img/structure/B1257892.png)
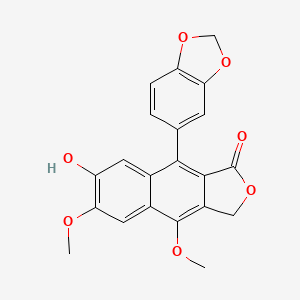
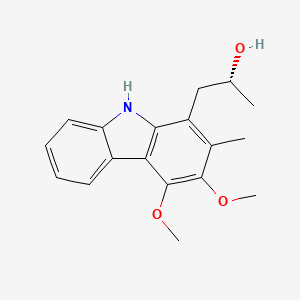
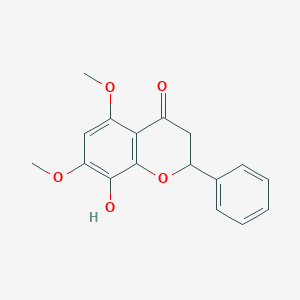
![1-[5-(Diethylsulfamoyl)-2-(4-methyl-1-piperazinyl)phenyl]-3-(2-fluorophenyl)urea](/img/structure/B1257899.png)
![(1S,9R,10R,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B1257901.png)
